![molecular formula C11H17N3S B14791638 3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B14791638.png)
3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine is a complex organic compound known for its unique bicyclic structure. This compound features a 3-azabicyclo[3.2.1]octane core, which is a bicyclic system containing nitrogen. The presence of the 3-methylisothiazol-5-yl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[321]Octan-8-amine typically involves multiple steps, starting from readily available precursors One common approach is the cycloaddition reaction, where a bicyclic system is formed through the reaction of a suitable diene with a dienophile under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the 3-methylisothiazol-5-yl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The 3-methylisothiazol-5-yl group may contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-(3-methylthiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine: Similar structure but with a thiazole ring instead of an isothiazole ring.
(1R,5S)-3-(3-methylpyrazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine: Contains a pyrazole ring instead of an isothiazole ring.
Uniqueness
The uniqueness of (1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine lies in its specific combination of a bicyclic core with an isothiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.
Properties
Molecular Formula |
C11H17N3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-(3-methyl-1,2-thiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C11H17N3S/c1-7-4-10(15-13-7)14-5-8-2-3-9(6-14)11(8)12/h4,8-9,11H,2-3,5-6,12H2,1H3 |
InChI Key |
ZSFDJQQUZDIPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)N2CC3CCC(C2)C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


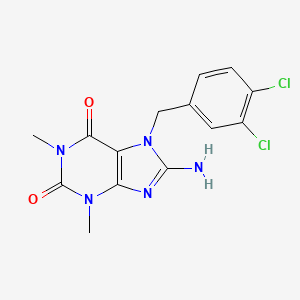
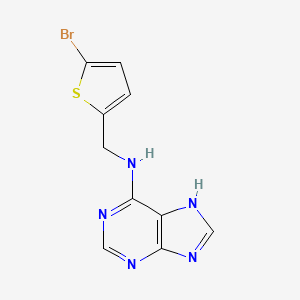
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
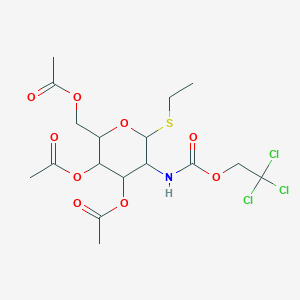
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)

![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
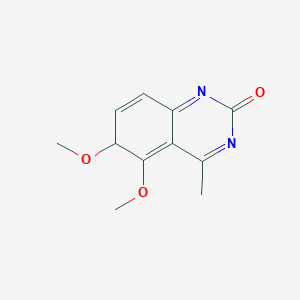
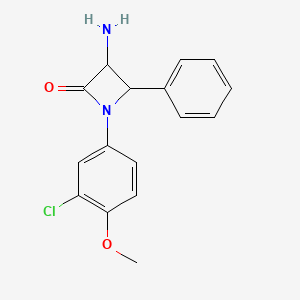
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
